molecular formula C22H27ClN2O4S B2571956 4-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide CAS No. 922126-09-8

4-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide

Cat. No. B2571956
CAS RN: 922126-09-8
M. Wt: 450.98
InChI Key: IDUMBPUSYRSUCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides have a wide range of medicinal properties including antibiotic, antidiabetic, diuretic, and anti-inflammatory effects .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate benzenesulfonyl chloride with the corresponding amine. The exact synthesis would depend on the specific substituents present on the benzene ring and the amine .


Molecular Structure Analysis

The compound contains a benzo[b][1,4]oxazepine ring, which is a seven-membered ring with one oxygen and one nitrogen atom. It also has a benzenesulfonamide group attached to it. The presence of these functional groups can greatly influence the compound’s chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the benzenesulfonamide group might undergo hydrolysis under acidic or basic conditions to yield the corresponding benzenesulfonic acid and amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like sulfonamide could increase its solubility in water .

Scientific Research Applications

Applications in Environmental Monitoring and Human Exposure Assessment

One study developed a method based on gas chromatography-mass spectrometry (GC-MS) combined with pressurised liquid extraction (PLE) to simultaneously determine several chemical compounds, including benzenesulfonamide derivates, in particulate matter (PM10) of outdoor air samples. This method allows for the detection of these compounds at very low concentrations, enabling a detailed assessment of human exposure to these chemicals in various environments, particularly in areas influenced by local industries. The study highlights the ubiquity of these compounds in the environment and their potential for human exposure, though it does not directly address the specific compound , its methodology is relevant for environmental monitoring of similar substances (Maceira, Marcé, & Borrull, 2018).

Exploring Chemical Properties for Industrial Applications

Another research focus includes the exploration of chemical properties of benzenesulfonamide derivatives for various industrial applications. For instance, compounds with benzenesulfonamide groups have been studied for their photophysical and photochemical properties, particularly in the context of photodynamic therapy for cancer treatment. One study synthesized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, demonstrating their high singlet oxygen quantum yield, good fluorescence properties, and potential as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antifungal Activities

Research has also been conducted on the synthesis of novel benzenesulfonamides with antimicrobial and antifungal activities. A study synthesized a series of new Schiff bases of sulfa drugs and their metal complexes, which were characterized and evaluated for their antimicrobial activities against various bacteria and fungi. The study found that these compounds exhibit significant antimicrobial properties, suggesting their potential application in developing new antimicrobial agents (Alyar et al., 2018).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many sulfonamides act as inhibitors of enzymes, often by mimicking the structure of a substrate or intermediate .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and eventually tested in clinical trials .

properties

IUPAC Name

4-chloro-N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN2O4S/c1-15(2)11-12-25-19-10-7-17(13-20(19)29-14-22(3,4)21(25)26)24-30(27,28)18-8-5-16(23)6-9-18/h5-10,13,15,24H,11-12,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDUMBPUSYRSUCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.